

Spectroscopic Characterization of Bis-Tos-(2-hydroxyethyl disulfide): A Technical Guide

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Compound of Interest		
Compound Name:	Bis-Tos-(2-hydroxyethyl disulfide)	
Cat. No.:	B1667528	Get Quote

Introduction

Bis-Tos-(2-hydroxyethyl disulfide), with the CAS Number 69981-39-1, is a chemical compound featuring a cleavable disulfide bond and two tosylate (tosyl) groups.[1][2] Its IUPAC name is 2-[2-(4-methylphenyl)sulfonyloxyethyldisulfanyl]ethyl 4-methylbenzenesulfonate.[3] The presence of the disulfide linkage allows for cleavage under reducing conditions, a property highly utilized in drug delivery systems.[1] The tosyl groups are excellent leaving groups, making the molecule amenable to nucleophilic substitution reactions.[1] These characteristics make Bis-Tos-(2-hydroxyethyl disulfide) a valuable bifunctional crosslinking agent, particularly in the development of Antibody-Drug Conjugates (ADCs) where it serves as a cleavable linker between an antibody and a cytotoxic payload.[4][5] This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Chemical Properties



Property	Value	Reference
CAS Number	69981-39-1	[1]
Molecular Formula	C18H22O6S4	[1][3]
Molecular Weight	462.6 g/mol	[1][3]
Appearance	Yellow solid	[6]
Purity	Typically >98.0%	[1][6]
Storage	-20 °C, dry environment	[1][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for elucidating the molecular structure of **Bis-Tos-(2-hydroxyethyl disulfide)** by providing information about the hydrogen (¹H NMR) and carbon (¹³C NMR) atomic environments.

Expected ¹H NMR Spectral Data

The ¹H NMR spectrum will exhibit characteristic signals for the aromatic protons of the tosyl groups and the aliphatic protons of the ethyl chains.



Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~ 7.8	Doublet	4H	Aromatic protons (ortho to SO ₂)
~ 7.4	Doublet	4H	Aromatic protons (meta to SO ₂)
~ 4.3	Triplet	4H	-CH ₂ -O- (Methylene adjacent to oxygen)
~ 3.1	Triplet	4H	-S-S-CH ₂ - (Methylene adjacent to disulfide)
~ 2.4	Singlet	6H	-CH₃ (Methyl protons of tosyl groups)
(Note: Spectra are typically recorded in CDCl ₃ or DMSO-d ₆ . Chemical shifts are approximate and may vary based on solvent and instrument.)			

Expected ¹³C NMR Spectral Data

The ^{13}C NMR spectrum provides information on the carbon framework of the molecule.



Chemical Shift (δ, ppm)	Assignment
~ 145	Aromatic C (para to CH₃)
~ 132	Aromatic C (ipso, attached to SO ₂)
~ 130	Aromatic CH (meta to SO ₂)
~ 128	Aromatic CH (ortho to SO ₂)
~ 68	-CH ₂ -O-
~ 38	-S-S-CH ₂ -
~ 21	-СН3
(Note: Chemical shifts are approximate and based on typical values for these functional groups.)	

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **Bis-Tos-(2-hydroxyethyl disulfide)** in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to achieve a homogeneous solution.
- Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.
- Data Acquisition:
 - ¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 12-15 ppm, a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
 - ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is required. Due to the lower natural abundance of ¹³C, a greater number of scans and a longer acquisition time are necessary.



 Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline corrections are performed, and the chemical shifts are referenced to the residual solvent peak or an internal standard like Tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations.

Expected IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Bond Vibration	Functional Group Assignment
3050-3000	Medium	C-H stretch	Aromatic C-H
2950-2850	Medium	C-H stretch	Aliphatic C-H
1600-1585, 1500- 1400	Medium-Strong	C=C stretch	Aromatic ring
1370-1350	Strong	S=O asymmetric stretch	Sulfonate ester (Tosylate)
1190-1170	Strong	S=O symmetric stretch	Sulfonate ester (Tosylate)
1100-1000	Strong	C-O stretch	Ether-like linkage
820-810	Strong	S-O-C stretch	Sulfonate ester (Tosylate)
550-450	Weak	S-S stretch	Disulfide

Experimental Protocol: IR Spectroscopy

- Sample Preparation:
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid Bis-Tos-(2-hydroxyethyl disulfide) sample directly onto the ATR crystal (e.g., diamond or



germanium). Apply pressure using the anvil to ensure good contact. This is often the most straightforward method for solid samples.[7]

- KBr Pellet: Alternatively, mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.[8]
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[7]
- Data Acquisition:
 - Collect a background spectrum of the empty sample compartment (or the clean ATR crystal) to subtract atmospheric and instrumental interferences.
 - Place the sample in the spectrometer and collect the sample spectrum. Typically, spectra are recorded over the range of 4000 to 400 cm⁻¹.
- Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight and can provide structural information through fragmentation analysis.

Expected Mass Spectrometry Data

For Bis-Tos-(2-hydroxyethyl disulfide) ($C_{18}H_{22}O_6S_4$), the expected monoisotopic mass is approximately 462.03 Da.[3]



m/z Value (Da)	lon	Description
~ 463.03	[M+H] ⁺	Protonated molecular ion (in positive ion mode)
~ 485.01	[M+Na]+	Sodium adduct of the molecular ion
~ 462.03	[M]+ ⁻	Molecular ion (in techniques

Fragmentation: The disulfide bond is susceptible to cleavage under various ionization conditions.[9][10] Key fragmentation pathways could involve the scission of the S-S bond or the C-S bonds, leading to fragments corresponding to the tosylated ethylthiol moiety and other substructures.

Experimental Protocol: Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of the sample (typically in the range of 1 μg/mL to 1 mg/mL) in a suitable solvent such as acetonitrile or methanol, often with a small amount of acid (e.g., formic acid) to promote protonation for positive ion mode analysis.
- Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF),
 Orbitrap, or Quadrupole Time-of-Flight (Q-TOF) instrument, coupled with an appropriate ionization source.
- Ionization Method:
 - Electrospray Ionization (ESI): This is a soft ionization technique suitable for polar molecules and is commonly used to observe the protonated molecular ion [M+H]⁺ with minimal fragmentation.
 - Matrix-Assisted Laser Desorption/Ionization (MALDI): Another soft ionization technique often used for solid samples.
- Data Acquisition:

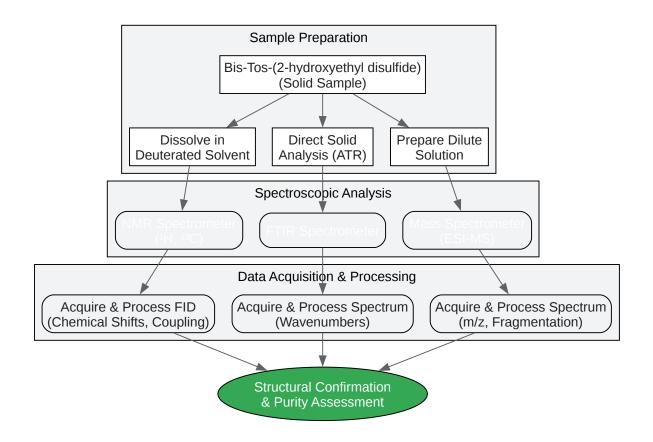


- Full Scan MS: Acquire a full scan spectrum to determine the m/z of the molecular ion and confirm the compound's molecular weight.
- Tandem MS (MS/MS): To study fragmentation, isolate the precursor ion (e.g., [M+H]+) and subject it to collision-induced dissociation (CID) or other fragmentation methods.[11] This provides structural information and confirms the connectivity of the molecule.
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and any significant adducts or fragments. Compare the observed m/z values with the theoretically calculated values for the expected ions.

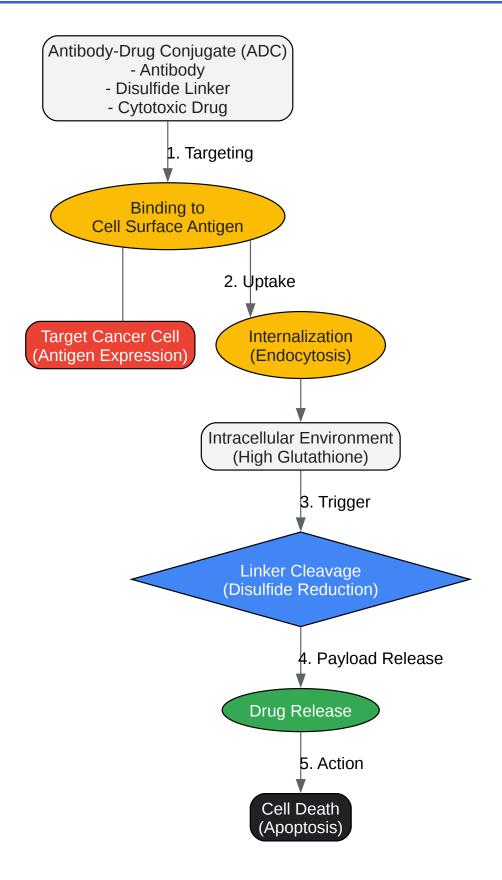
Visualizations Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a chemical compound like **Bis-Tos-(2-hydroxyethyl disulfide)**.









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